molecular formula C6H7Cl2NO2S B3023538 Pyridine-3-yl-methane sulfonyl chloride hydrochloride CAS No. 191105-35-8

Pyridine-3-yl-methane sulfonyl chloride hydrochloride

Cat. No.: B3023538
CAS No.: 191105-35-8
M. Wt: 228.1 g/mol
InChI Key: FKDIJPAPYLRXPR-UHFFFAOYSA-N
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Description

Pyridine-3-yl-methane sulfonyl chloride hydrochloride is a useful research compound. Its molecular formula is C6H7Cl2NO2S and its molecular weight is 228.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Modification and Synthesis

Pyridine derivatives are pivotal in the development of novel chemical entities with diverse applications, including pharmaceuticals, agrochemicals, and materials science. The functionalization of pyridine rings, such as through sulfonylation, can enhance the reactivity of these compounds, making them valuable intermediates in organic synthesis (Altaf et al., 2015). Sulfonyl chlorides, like Pyridine-3-yl-methane sulfonyl chloride hydrochloride, could be used in such chemical modifications to introduce sulfonamide groups into molecules, altering their chemical properties for specific applications.

Pharmaceutical Research

Pyridine cores are common in many drug molecules due to their versatility and ability to engage in various types of biological interactions. Pyridine derivatives have been explored for their medicinal importance, demonstrating a wide range of biological activities such as antifungal, antibacterial, and anticancer properties (Abu-Taweel et al., 2022). This compound could serve as a key intermediate in the synthesis of new pharmacologically active compounds, contributing to the development of novel therapeutics.

Material Science and Nanotechnology

The modification of polymers and the creation of functional materials often involve the incorporation of specific functional groups to alter surface properties or to introduce new functionalities. Research in material science has explored the chemical modification of polyethersulfone nanofiltration membranes to increase their hydrophilicity, which is crucial for reducing fouling and improving filtration efficiency (Bruggen, 2009). While this study does not specifically mention this compound, it exemplifies how chemical modifications using pyridine derivatives or sulfonyl chlorides can enhance the properties of materials for specific applications.

Environmental Science

The removal of pollutants from water and soil is a critical area of environmental science. Pyridine derivatives, through their various functional groups, could participate in the degradation or removal of contaminants. Although not directly linked to this compound, research on the adsorption and removal of perfluorinated compounds highlights the ongoing need for effective removal techniques for persistent organic pollutants (Gagliano et al., 2019). Compounds with specific functionalities, such as those introduced by sulfonyl chloride derivatives, could potentially be engineered into materials designed for environmental remediation efforts.

Safety and Hazards

Pyridine-3-yl-methane sulfonyl chloride hydrochloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

pyridin-3-ylmethanesulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h1-4H,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDIJPAPYLRXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CS(=O)(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191105-35-8
Record name (pyridin-3-yl)methanesulfonyl chloride hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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